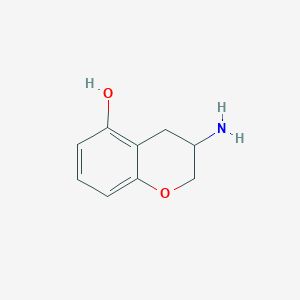
(3-Amino-6-chloropyrazin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-6-chloropyrazin-2-yl)methanol: is a heterocyclic compound with the molecular formula C5H6ClN3O and a molecular weight of 159.57 g/mol . This compound is characterized by the presence of an amino group at the 3rd position, a chlorine atom at the 6th position, and a hydroxymethyl group at the 2nd position of the pyrazine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-bromo-6-chloropyrazin-2-amine with formaldehyde under basic conditions to introduce the hydroxymethyl group .
Industrial Production Methods: While specific industrial production methods for (3-Amino-6-chloropyrazin-2-yl)methanol are not widely documented, the compound is generally produced in research laboratories and small-scale pharmaceutical manufacturing settings. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: (3-Amino-6-chloropyrazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) under reflux conditions.
Major Products:
Oxidation: Formation of 3-amino-6-chloropyrazin-2-carboxylic acid.
Reduction: Formation of 3-amino-6-chloropyrazin-2-ylamine.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (3-Amino-6-chloropyrazin-2-yl)methanol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of pyrazine derivatives with biological targets, including enzymes and receptors.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-Amino-6-chloropyrazin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The chlorine atom can also participate in halogen bonding, further influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
2-Amino-6-chloropyrazine: Similar structure but lacks the hydroxymethyl group.
3-Amino-5-chloropyrazin-2-ylamine: Similar structure but with an amino group instead of a hydroxymethyl group.
Uniqueness: (3-Amino-6-chloropyrazin-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyrazine ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound in research and development .
Propiedades
Fórmula molecular |
C5H6ClN3O |
|---|---|
Peso molecular |
159.57 g/mol |
Nombre IUPAC |
(3-amino-6-chloropyrazin-2-yl)methanol |
InChI |
InChI=1S/C5H6ClN3O/c6-4-1-8-5(7)3(2-10)9-4/h1,10H,2H2,(H2,7,8) |
Clave InChI |
RYONKUBTPFXHFM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C(=N1)N)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11918561.png)
![2-Fluoro-8-azaspiro[4.5]decane](/img/structure/B11918569.png)

![5H-Indeno[5,6-b]furan](/img/structure/B11918583.png)
![2H-Isoxazolo[5,4-B]indole](/img/structure/B11918584.png)

![2-Azaspiro[4.5]decan-8-amine](/img/structure/B11918598.png)







